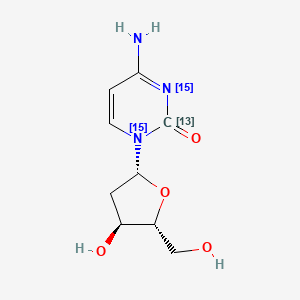
2'-Deoxy Cytidine-13C, 15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy Cytidine-13C, 15N: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy Cytidine-13C, 15N involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled cytosine and deoxyribose derivatives, which are then coupled under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of 2’-Deoxy Cytidine-13C, 15N typically involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for research applications .
化学反応の分析
Types of Reactions: 2’-Deoxy Cytidine-13C, 15N can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine ring.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various modified nucleosides and nucleotides, which are useful in studying DNA repair, replication, and other cellular processes .
科学的研究の応用
2’-Deoxy Cytidine-13C, 15N has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2’-Deoxy Cytidine-13C, 15N involves its incorporation into DNA during replication. The labeled nucleoside is phosphorylated by cellular kinases to form the corresponding triphosphate, which is then incorporated into the DNA strand by DNA polymerases. This incorporation allows researchers to track and analyze DNA synthesis and repair processes with high precision .
類似化合物との比較
2’-Deoxycytidine-13C9, 15N3: Another isotopically labeled nucleoside with multiple labeled atoms.
2’-Deoxycytidine-13C, 15N2: A variant with different labeling positions.
Emtricitabine: A nucleoside analog used in antiviral therapies.
Uniqueness: 2’-Deoxy Cytidine-13C, 15N is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleoside metabolism and DNA synthesis. Its stable isotope labels allow for precise quantification and analysis in various experimental setups, making it a valuable tool in both basic and applied research .
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
230.20 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i9+1,11+1,12+1 |
InChIキー |
CKTSBUTUHBMZGZ-GCLFAYPXSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


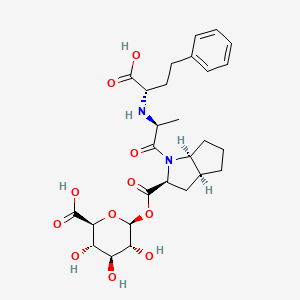

![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
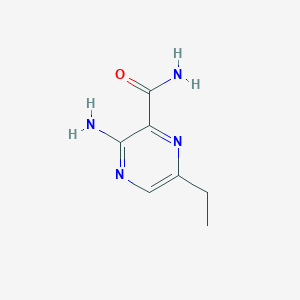
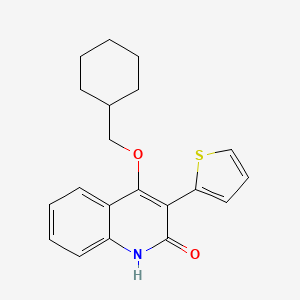
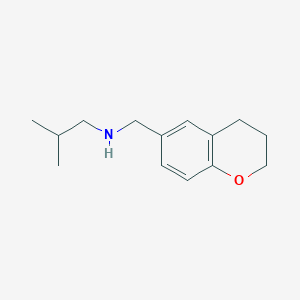
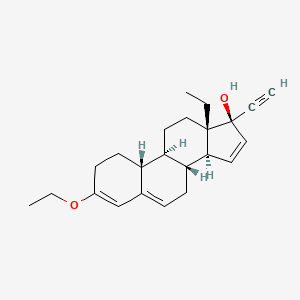
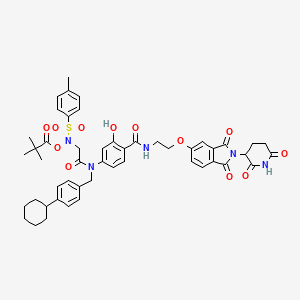
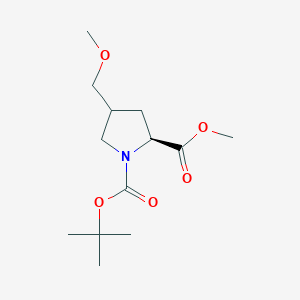
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
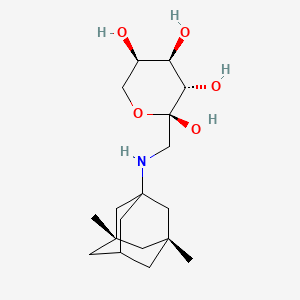
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)

